molecular formula C12H11NO B8566558 2-Methyl-6-phenoxypyridine CAS No. 28369-92-8

2-Methyl-6-phenoxypyridine

Cat. No.: B8566558
CAS No.: 28369-92-8
M. Wt: 185.22 g/mol
InChI Key: FYNVZFPMUXKVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-phenoxypyridine is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

28369-92-8

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-methyl-6-phenoxypyridine

InChI

InChI=1S/C12H11NO/c1-10-6-5-9-12(13-10)14-11-7-3-2-4-8-11/h2-9H,1H3

InChI Key

FYNVZFPMUXKVNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 50.28 g of 6-bromo-2-picoline, 83.01 g of phenol and 120.86 g of potassium carbonate under an atmosphere of nitrogen was heated in an oil bath maintained at 210° C. for 20 hrs. After cooling to room temperature, the reaction mixture was dissolved in 1000 ml of H2O and 500 ml of ether. The layers were then separated and the aqueous layer extracted with ether. The combined etheral extracts were washed three times with 5% NaOH and then once with H2O. After drying the etheral layer over anhydrous Na2SO4, removal of the solvents afforded 67.3 g of an orange oil. Distillation afforded 44.32 g of colorless oil, b.p. 80°-85° at 5 mm.
Quantity
50.28 g
Type
reactant
Reaction Step One
Quantity
83.01 g
Type
reactant
Reaction Step One
Quantity
120.86 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.